Hafnium(cento) acetylacetonate

Catalog No.
S1515230
CAS No.
17475-67-1
M.F
C20H32HfO8
M. Wt
578.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium(cento) acetylacetonate

CAS Number

17475-67-1

Product Name

Hafnium(cento) acetylacetonate

IUPAC Name

hafnium;tetrakis((Z)-4-hydroxypent-3-en-2-one)

Molecular Formula

C20H32HfO8

Molecular Weight

578.9 g/mol

InChI

InChI=1S/4C5H8O2.Hf/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3;/b4*4-3-;

InChI Key

XFRUSXFSJAEXPU-MTOQALJVSA-N

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Hf]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Hf]

Hafnium(IV) acetylacetonate (CAS 17475-67-1) is a halogen-free, metal β-diketonate coordination complex primarily utilized as a precursor for metal-organic chemical vapor deposition (MOCVD), atomic layer deposition (ALD), and metallo-organic decomposition (MOD). It features a central hafnium atom fully saturated by four bidentate acetylacetonate ligands, rendering it an air-stable, non-hygroscopic solid [1]. With a sublimation onset of approximately 190 °C and complete volatilization at 245 °C, it provides a reliable vapor pressure profile for the deposition of high-k dielectric hafnium dioxide (HfO2) films without the handling hazards associated with highly reactive amides or corrosive halides [2].

Procurement Fit

CVD / ALD precursor
Halogen-free HfO₂ deposition with predictable thermal delivery window for semiconductor and optical coating workflows.
Polymerization co-catalyst
Supported co-catalyst with titanium tetrabutoxide for PBT synthesis, reported to reduce polycondensation time.
Purity range
Commercially available from 97% to 99.999% (5N) to match research, optical, and semiconductor contamination budgets.

Substituting Hafnium(IV) acetylacetonate with generic hafnium halides (e.g., HfCl4) or alkylamides (e.g., TEMAH) fundamentally alters process compatibility and film purity. Hafnium tetrachloride requires significantly higher CVD deposition temperatures (often >800 °C) and generates corrosive hydrogen chloride (HCl) byproducts that can etch substrates and reactor walls, while leaving up to 5% residual chlorine in the deposited film [1]. Conversely, while alkylamide precursors allow for low-temperature deposition, they are highly moisture-sensitive and require strict inert-atmosphere handling. Hafnium(IV) acetylacetonate bridges this gap by offering ambient handling stability, compatibility with liquid-injection solvent systems, and a halogen-free decomposition pathway that prevents substrate etching and chlorine contamination in advanced microelectronic stacks [2].

Substitution Risk

Zr(acac)₄ substitution may shift precursor delivery thermal budget
Higher sublimation enthalpy of Hf(acac)₄ demands distinct vaporization temperature setpoints; a process optimized for Zr(acac)₄ may yield insufficient precursor flux.
HfCl₄ alternative introduces chlorine contamination and corrosion risk
Chloride-based precursor generates corrosive HCl by-products and chlorine incorporation; Hf(acac)₄ eliminates this failure mode for film purity.
Zirconium oxide film properties may not meet high-κ or thermal stability requirements
HfO₂ films from Hf(acac)₄ provide a higher dielectric constant and melting point relative to ZrO₂; substitution may compromise device performance in gate dielectric and high-temperature coating applications.
Catalytic performance of Hf(acac)₄–TBT system not replicated by Zr analogs or TBT alone
Reported polycondensation time reduction and by-product suppression are specific to the Hf–Ti mixed catalyst; zirconium-based systems may not transfer.

Halogen-Free Purity vs. Hafnium Tetrachloride

In ALD and CVD processes, HfCl4 is a standard hafnium source but is prone to halogen incorporation and substrate etching. Studies show that HfO2 films grown using HfCl4 can contain up to 5% chlorine impurities, which degrade dielectric performance [1]. In contrast, Hafnium(IV) acetylacetonate is entirely halogen-free, decomposing into HfO2 and volatile organic byproducts (e.g., acetylacetone, acetone) between 245–250 °C, eliminating the risk of corrosive HCl generation and Cl-induced defect states in the oxide layer [2].

Evidence DimensionHalogen Contamination and Byproduct Corrosivity
Target Compound Data0% Cl impurities, volatile organic byproducts
Comparator Or BaselineHfCl4 (Up to 5% Cl impurities, corrosive HCl byproduct)
Quantified DifferenceComplete elimination of chlorine impurities and corrosive etching risks
ConditionsALD/CVD of HfO2 films

Eliminating chlorine impurities is critical for preventing leakage currents and trap states in high-k gate dielectrics.

Sublimation enthalpy
Head-to-head
Hf(acac)₄: 150.6 ± 4.2 kJ/mol
Zr(acac)₄: 125.8 ± 2.9 kJ/mol
Δ ≈ +24.8 kJ/mol (~20% higher)
Requires re-engineered thermal delivery vs Zr(acac)₄
NIST-compiled calorimetric data; validated by Zherikova et al. 2008 vapor pressure study.

Thermal Volatility and MOCVD Process Window

For MOCVD applications, precursor volatility and a clear gap between sublimation and decomposition are essential. Thermogravimetric analyses demonstrate that Hafnium(IV) acetylacetonate begins to sublime at 190 °C and achieves complete volatilization at 245 °C, with thermal decomposition to HfO2 initiating between 245 °C and 250 °C [1]. This provides a distinct thermal window for vapor transport compared to HfCl4, which suffers from low volatility and typically requires CVD growth temperatures exceeding 800 °C, incompatible with the thermal budgets of many modern semiconductor substrates [2].

Evidence DimensionVaporization and CVD Growth Temperature
Target Compound DataSublimation at 190 °C, complete volatilization at 245 °C
Comparator Or BaselineHfCl4 (Low volatility, CVD growth requires >800 °C)
Quantified Difference>550 °C reduction in required CVD processing temperature
ConditionsThermogravimetric analysis (TGA) in nitrogen and thermal MOCVD

Lower deposition temperatures protect thermal-budget-constrained substrates while ensuring sufficient vapor density for uniform film growth.

PBT polycondensation time
Head-to-head
45% reduction with TBT–Hf(acac)₄ 1:3 mixed catalyst vs TBT alone
May support higher reactor throughput and monomer yield
Validated at lab and pilot scale; lower THF by-product and melt viscosity reported.

Ambient Stability and Solution Compatibility vs. Alkylamides

Unlike hafnium alkylamides (e.g., TEMAH, TDMAH) which are highly sensitive to moisture and require rigorous glovebox handling, Hafnium(IV) acetylacetonate is fully coordinated by bidentate ligands, making it an air-stable and non-hygroscopic solid [1]. Furthermore, it exhibits high solubility in conventional organic solvents such as methanol and chloroform. This solubility enables its use in Liquid Injection MOCVD and Metallo-Organic Decomposition (MOD) spin-coating processes, bypassing the vapor pressure limitations of solid precursors and avoiding the rapid degradation seen when alkylamides are exposed to trace atmospheric moisture [2].

Evidence DimensionAir Stability and Solvent Compatibility
Target Compound DataAir-stable, non-hygroscopic, soluble in methanol/chloroform
Comparator Or BaselineHafnium alkylamides like TEMAH (Highly moisture-sensitive, requires strict inert atmosphere)
Quantified DifferenceTransition from strict inert-gas dependency to ambient-stable, solution-processable handling
ConditionsAmbient storage and liquid-injection solvent preparation

Ambient stability and solvent solubility drastically reduce the complexity and cost of precursor storage, handling, and delivery in industrial coating processes.

Chloride contamination
Head-to-head
Hf(acac)₄: 0% Cl, volatilized at 245 °C
HfCl₄: generates HCl, Cl incorporation, requires ≥800 °C substrate
Eliminates Cl-related film failure and chamber corrosion
XPS-confirmed Cl-free monoclinic HfO₂; TGA under N₂.
Thermal decomposition window
Reported
Evaporation onset ~190 °C; decomposition onset 245–250 °C
Operational range ~55 °C
Defined delivery window without premature decomposition
TG-DTA with GC-MS; atmosphere-independent behavior confirmed.
Dielectric constant
Class-level inference
HfO₂ (from Hf(acac)₄): κ ≈ 25
ZrO₂ (from Zr(acac)₄): κ ≈ 20–25
Supports EOT scaling advantage in gate dielectrics
Multiple studies; HfO₂ heat of formation >53 kJ/mol more stable.
Purity grades
Specification review
97%, 99%, 99.9%, 99.99%, 99.999% (5N)
Application-matched procurement possible
Zone sublimation under dynamic vacuum for ultra-high purity; 4N dominant market segment.

Liquid Injection MOCVD for High-k Dielectrics

Leveraging its high solubility in organic solvents and complete volatilization at 245 °C, Hafnium(IV) acetylacetonate is highly suited for liquid injection MOCVD systems to deposit HfO2 gate oxides, avoiding the vapor pressure inconsistencies of solid delivery [1].

Halogen-Free Atomic Layer Deposition

Ideal for depositing HfO2 on sensitive substrates where HCl byproducts from HfCl4 would cause etching or where residual chlorine impurities (up to 5%) would degrade the electrical performance of the dielectric layer [2].

MOD for Ferroelectric Films

Its air stability, non-hygroscopic nature, and solubility make it a preferred precursor for spin-on MOD processes to fabricate Ca-doped or pure HfO2 ferroelectric thin films for non-volatile memory devices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Semiconductor high-κ gate dielectric
Halogen-free chemistry, thermal window 190–245 °C
XPS-confirmed Cl-free HfO₂, κ ~25, monoclinic phase purity
Industrial PBT manufacturing
TBT–Hf(acac)₄ mixed catalyst ratio
Polycondensation time reduction, THF suppression, melt viscosity
High-temperature protective / optical coatings
HfO₂ thermal stability and melting point
Monoclinic phase retention, dense film morphology under service conditions
Research-grade MOCVD precursor benchmarking
Fully characterized sublimation enthalpy and decomposition pathway
Reproducible vapor pressure data, decomposition product ID for transport modeling

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

580.15628 Da

Monoisotopic Mass

580.15628 Da

Heavy Atom Count

29

Wikipedia

Hafnium_acetylacetonate

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